1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole
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Overview
Description
1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole is a fluorescent marker known for its high purity and efficiency in labeling hydroxy compounds. This compound is widely used in various scientific fields due to its unique properties, including its ability to emit fluorescence at specific wavelengths .
Mechanism of Action
Target of Action
It is known that imidazole derivatives can interact with a variety of targets, including enzymes and receptors
Mode of Action
It is known that the compound can act as a fluorescent marker , which suggests that it may interact with its targets in a way that allows it to emit light when excited. This property can be useful in tracking the movement and interaction of the compound within biological systems.
Biochemical Pathways
It is known that the compound can be used for the fluorescent labeling of hydroxy compounds , suggesting that it may interact with biochemical pathways involving these compounds.
Result of Action
Given its use as a fluorescent marker , it can be inferred that the compound may allow for the visualization of certain molecular and cellular processes.
Preparation Methods
The synthesis of 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole typically involves the reaction of 7-diethylaminocoumarin-3-carboxylic acid with 1,1’-carbonyldiimidazole . The reaction is carried out under mild conditions to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using optimized conditions to maintain consistency and quality .
Chemical Reactions Analysis
1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker for labeling hydroxy compounds, aiding in structural determination and analysis.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Comparison with Similar Compounds
1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole is unique due to its high fluorescence efficiency and specificity. Similar compounds include:
7-(Diethylamino)coumarin-3-carboxylic acid: Another fluorescent marker with similar properties but different applications.
7-(Diethylamino)coumarin-3-carbonyl azide: Used for labeling proteins and other carbonyl-containing molecules.
Coumarin derivatives: Various coumarin derivatives are used in fluorescence applications, each with unique properties and applications.
This compound stands out due to its specific structure, which enhances its fluorescence properties and makes it highly effective for various scientific and industrial applications.
Properties
IUPAC Name |
7-(diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-19(4-2)13-6-5-12-9-14(17(22)23-15(12)10-13)16(21)20-8-7-18-11-20/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXKNJHVXQURHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408159 |
Source
|
Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261943-47-9 |
Source
|
Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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